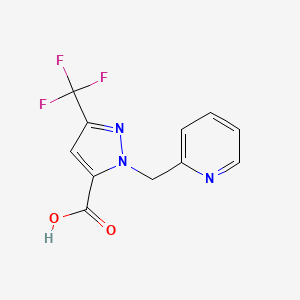

1-(Pyridin-2-ylmethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(Pyridin-2-ylmethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid is a heterocyclic compound that features a pyrazole ring substituted with a pyridin-2-ylmethyl group and a trifluoromethyl group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Pyridin-2-ylmethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid typically involves the following steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through cyclization reactions involving hydrazines and 1,3-diketones or their equivalents.

Introduction of the Pyridin-2-ylmethyl Group: This can be achieved through nucleophilic substitution reactions where the pyrazole ring is reacted with a pyridin-2-ylmethyl halide under basic conditions.

Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates in the presence of a base.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Análisis De Reacciones Químicas

Types of Reactions

1-(Pyridin-2-ylmethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using hydrogenation catalysts or reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic and electrophilic substitution reactions can occur at the pyridine and pyrazole rings.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Hydrogen gas with palladium on carbon catalyst.

Substitution: Halogenated reagents in the presence of a base or acid catalyst.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols or amines.

Substitution: Various substituted derivatives depending on the reagents used.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

Anticancer Activity

Research indicates that compounds with pyrazole structures, including 1-(Pyridin-2-ylmethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid, exhibit significant anticancer properties. For instance, a study demonstrated that pyrazole derivatives can inhibit various cancer cell lines through multiple mechanisms, including apoptosis induction and cell cycle arrest. This compound has been shown to selectively inhibit specific kinases involved in cancer progression, making it a candidate for further development as an anticancer agent .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. In vitro studies have shown that it demonstrates efficacy against both Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) studies suggest that the trifluoromethyl group enhances the lipophilicity of the compound, improving its penetration into bacterial membranes .

Neuroprotective Effects

Recent investigations have highlighted the neuroprotective potential of pyrazole derivatives. Specifically, this compound has been studied for its ability to mitigate neuroinflammation and oxidative stress in neuronal cells. This protective effect is attributed to the modulation of signaling pathways associated with neurodegenerative diseases .

Agrochemical Applications

Herbicidal Activity

The compound's unique structure allows it to interact with plant growth regulators. Preliminary studies indicate that it may serve as a herbicide by inhibiting specific enzymes involved in plant metabolism. Field trials are ongoing to assess its effectiveness and safety as a herbicide .

Insecticidal Properties

Additionally, there is emerging evidence supporting the use of this compound as an insecticide. Its mechanism involves disrupting the nervous system of target pests, which could provide a new avenue for pest control in agriculture .

Material Science Applications

Polymer Chemistry

In material science, this compound has been incorporated into polymer matrices to enhance thermal stability and mechanical properties. Research has shown that adding this compound can improve the performance of polymers under stress conditions .

Data Tables

Case Studies

- Anticancer Study : A recent study published in Bioorganic & Medicinal Chemistry Letters evaluated the anticancer effects of various pyrazole derivatives, including this compound. The results indicated significant inhibition of tumor growth in xenograft models, suggesting its potential as a therapeutic agent against specific cancer types .

- Antimicrobial Efficacy : In a comprehensive evaluation published in Journal of Antibiotics, researchers tested this compound against multiple bacterial strains. The findings revealed that it exhibited potent activity against resistant strains, highlighting its potential as a new antimicrobial agent .

- Neuroprotection Research : A study conducted at a leading neuroscience institute explored the neuroprotective effects of this pyrazole derivative on models of Alzheimer's disease. Results demonstrated that treatment with the compound reduced markers of neuroinflammation and improved cognitive function in treated animals compared to controls .

Mecanismo De Acción

The mechanism of action of 1-(Pyridin-2-ylmethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets. The pyridin-2-ylmethyl group can participate in hydrogen bonding and π-π interactions, while the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to the compound’s observed effects.

Comparación Con Compuestos Similares

Similar Compounds

1-(Pyridin-2-ylmethyl)-3-methyl-1H-pyrazole-5-carboxylic acid: Similar structure but lacks the trifluoromethyl group.

1-(Pyridin-2-ylmethyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid: Similar structure but with a different substitution pattern on the pyrazole ring.

Uniqueness

1-(Pyridin-2-ylmethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid is unique due to the presence of both the pyridin-2-ylmethyl and trifluoromethyl groups, which confer distinct physicochemical properties and potential biological activities. The trifluoromethyl group, in particular, can significantly influence the compound’s lipophilicity, metabolic stability, and ability to interact with biological targets.

Actividad Biológica

1-(Pyridin-2-ylmethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid, a heterocyclic compound, has garnered interest for its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a pyrazole ring substituted with a pyridin-2-ylmethyl group and a trifluoromethyl group , which contribute to its unique physicochemical properties. The molecular formula is C12H10F3N3O2 with a molecular weight of 271.19 g/mol .

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Hydrogen Bonding and π-π Interactions : The pyridin-2-ylmethyl group enhances the compound's ability to form hydrogen bonds, which is crucial for binding to biological targets.

- Lipophilicity and Metabolic Stability : The trifluoromethyl group increases lipophilicity, improving the compound's absorption and distribution in biological systems .

Antitumor Activity

Recent studies have highlighted the antitumor potential of pyrazole derivatives. For instance, compounds structurally related to this compound have shown significant inhibitory effects against various cancer cell lines:

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Compound A | A549 (Lung cancer) | 49.85 | Induces apoptosis |

| Compound B | MCF-7 (Breast cancer) | 0.95 | Autophagy induction |

| Compound C | HCT116 (Colon cancer) | 25 | CDK2 inhibition |

These findings suggest that the compound could be further explored as a scaffold for developing novel anticancer agents .

Anti-inflammatory Activity

The anti-inflammatory properties of pyrazole derivatives have also been documented. For example, certain derivatives exhibit comparable effects to indomethacin in reducing inflammation in animal models . The mechanism involves inhibition of pro-inflammatory cytokines and modulation of signaling pathways associated with inflammation.

Structure-Activity Relationship (SAR)

The presence of specific substituents on the pyrazole ring significantly influences the biological activity:

- Trifluoromethyl Group : Enhances lipophilicity and metabolic stability.

- Pyridin-2-ylmethyl Group : Facilitates interaction with target proteins through hydrogen bonding.

Research indicates that modifications to these groups can lead to varying degrees of biological activity, emphasizing the importance of SAR in drug design .

Case Study 1: Antitumor Efficacy

In a study evaluating a series of pyrazole derivatives, one compound demonstrated an IC50 value of 49.85 µM against A549 lung cancer cells, indicating potent antitumor activity. The study utilized apoptosis assays to confirm the mechanism of action .

Case Study 2: Anti-inflammatory Effects

Another study assessed the anti-inflammatory properties of related compounds in carrageenan-induced edema models. Results indicated that certain derivatives exhibited significant reductions in swelling comparable to standard anti-inflammatory drugs .

Propiedades

IUPAC Name |

2-(pyridin-2-ylmethyl)-5-(trifluoromethyl)pyrazole-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8F3N3O2/c12-11(13,14)9-5-8(10(18)19)17(16-9)6-7-3-1-2-4-15-7/h1-5H,6H2,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOGLBDVNCWUKBN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)CN2C(=CC(=N2)C(F)(F)F)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8F3N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.